(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is a chemical compound that belongs to the class of spirocyclic amines. This compound features a unique spirocyclic structure, which contributes to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is , indicating it contains ten carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms.
The compound can be synthesized from readily available starting materials through various organic synthesis methods, including cycloaddition reactions and functional group transformations. The synthesis of related compounds has been documented in scientific literature, showcasing methods that can be adapted for the production of (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine .
This compound is classified as a tertiary amine due to the presence of three alkyl groups attached to the nitrogen atom. It also falls under the category of spiro compounds due to its spirocyclic structure, which consists of two or more rings sharing a single atom.
The synthesis of (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine can be achieved through several methods, including:
The synthesis typically involves multiple steps:
The molecular structure of (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine features a spirocyclic framework with two nitrogen atoms incorporated into the ring system. The spiro junction connects two rings at a single atom, which is characteristic of diazaspiro compounds.
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine can participate in several chemical reactions typical for amines:
For instance, one method involves reacting the amine with an acid chloride to form an amide derivative, showcasing its reactivity profile in organic synthesis contexts .
The mechanism of action for (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine may involve:
Research into similar compounds suggests potential pharmacological activities that could be explored further for therapeutic applications .
Relevant analyses such as NMR spectroscopy confirm the identity and purity of synthesized samples .
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine has potential applications in:
Spirocyclic amines represent a critical class of saturated, three-dimensional scaffolds in modern drug design. Their rigidity and ability to project substituents in defined spatial orientations make them invaluable for optimizing target binding and pharmacokinetic properties. Among these, the 2,6-diazaspiro[3.4]octane core—a bicyclic system fusing azetidine and pyrrolidine rings via a spiro carbon atom—has emerged as a privileged structure due to its balanced polarity, stability, and synthetic versatility. The specific compound (2-{2,6-diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine (CAS: 1784207-99-3, $C{10}H{21}N_3$, MW: 183.29 g/mol) exemplifies how strategic functionalization of this scaffold yields promising bioactive molecules [1] [7].
The 2,6-diazaspiro[3.4]octane core provides distinct advantages in drug design:
Table 1: Therapeutic Applications of 2,6-Diazaspiro[3.4]octane Derivatives
Therapeutic Area | Derivative Example | Biological Target | Key Activity |
---|---|---|---|
Pain Management | Compound 32 [2] | Sigma-1 Receptor (σ1R) | Antagonist (Kᵢ = 0.8 nM) |
Antitubercular Agents | Compound 17 [3] [8] | Mycobacterium tuberculosis | MIC = 0.016 μg/mL |
Oncology | KRAS G12C Inhibitors [5] | Mutant KRAS | Tumor growth suppression |
Kinase Inhibition | Heteroaryl Derivatives [6] | ERBB2/HER2 Kinase | ATP-competitive inhibition |
The dimethylaminoethyl side chain in (2-{2,6-diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is a strategic modification that enhances pharmacodynamic and pharmacokinetic properties:
Table 2: Impact of Dimethylaminoethyl Substitution on Bioactivity
Core Scaffold | Periphery Group | Biological Activity | Potency Enhancement |
---|---|---|---|
2,6-Diazaspiro[3.4]octane | Dimethylaminoethyl | Sigma-1 Receptor Antagonism [2] | 10-fold ↑ binding vs. unsubstituted core |
Piperidine | Dimethylaminoethyl | MOR Agonism [9] | Moderate μ-opioid activity |
Unsubstituted spirocycle | None | Low antitubercular activity [8] | MIC >100 μg/mL |
The integration of spirocyclic amines into drug discovery has evolved through three key phases:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4